Cas no 339279-21-9 (Pyrimidine, 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio]-2-phenyl-)
![Pyrimidine, 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio]-2-phenyl- structure](https://ja.kuujia.com/scimg/cas/339279-21-9x500.png)
Pyrimidine, 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio]-2-phenyl- 化学的及び物理的性質
名前と識別子
-
- Pyrimidine, 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio]-2-phenyl-
- 4-(methoxymethyl)-6-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine
- HMS2653P17
- SMR000334576
- MLS000707188
- SCHEMBL14987945
- 339279-21-9
- CHEMBL1470526
- AKOS005090470
- 4L-606S
- 4-(methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine
-
- インチ: InChI=1S/C19H18N2O2S/c1-22-13-15-12-18(24-17-10-8-16(23-2)9-11-17)21-19(20-15)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3
- InChIKey: FKDKSIYTKAROHG-UHFFFAOYSA-N
計算された属性
- 精确分子量: 338.10889899Da
- 同位素质量: 338.10889899Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 357
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 69.5Ų
Pyrimidine, 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio]-2-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00891287-1g |
4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine |
339279-21-9 | 90% | 1g |
¥1596.0 | 2023-01-30 |
Pyrimidine, 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio]-2-phenyl- 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
Pyrimidine, 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio]-2-phenyl-に関する追加情報
Introduction to 4-(Methoxymethyl)-6-[(4-Methoxyphenyl)thio]-2-phenyl-Pyrimidine (CAS No. 339279-21-9)
4-(Methoxymethyl)-6-[(4-methoxyphenyl)thio]-2-phenyl-pyrimidine, with the CAS number 339279-21-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This pyrimidine derivative is characterized by its unique structural features, which include a methoxymethyl group, a thioether linkage to a 4-methoxyphenyl moiety, and a phenyl substituent. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio]-2-phenyl-pyrimidine can be represented as follows:
The synthesis of this compound typically involves multi-step reactions, including the formation of the thioether linkage and the introduction of the methoxymethyl and phenyl groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production, making it more accessible for research and development purposes.
In terms of its biological properties, 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio]-2-phenyl-pyrimidine has been studied for its potential as an inhibitor of various enzymes and receptors. One notable area of research is its activity against kinases, which are key enzymes involved in cellular signaling pathways. Kinase inhibitors are crucial in the treatment of diseases such as cancer, where aberrant kinase activity can lead to uncontrolled cell proliferation. Studies have shown that this compound exhibits selective inhibition of certain kinases, making it a promising lead for further optimization and development.
Beyond kinase inhibition, 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio)-2-phenyl-pyrimidine has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response that plays a role in various diseases, including arthritis and inflammatory bowel disease. Research has demonstrated that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This dual functionality—kinase inhibition and anti-inflammatory activity—makes it an attractive candidate for multifaceted therapeutic applications.
The pharmacokinetic profile of 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio)-2-phenyl-pyrimidine is another important aspect to consider in its development as a potential drug candidate. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is moderate to high, and it demonstrates good stability in plasma, which are desirable attributes for a drug candidate. Additionally, preliminary toxicity studies have indicated that it has a favorable safety profile at therapeutic doses.
In preclinical studies, 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio)-2-phenyl-pyrimidine has shown promising results in various disease models. For example, in animal models of cancer, it has been effective in reducing tumor growth and metastasis. Similarly, in models of inflammatory diseases, it has demonstrated significant anti-inflammatory effects without causing severe side effects. These findings support its potential as a therapeutic agent and warrant further investigation in clinical trials.
The future prospects for 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio)-2-phenyl-pyrimidine are exciting. Ongoing research aims to optimize its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel formulations that can improve its delivery and efficacy. As our understanding of the molecular mechanisms underlying various diseases continues to advance, compounds like this pyrimidine derivative will play an increasingly important role in the development of new therapies.
In conclusion, 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio)-2-phenyl-pyrimidine (CAS No. 339279-21-9) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders makes it an important focus for ongoing research and development efforts in the pharmaceutical industry.
339279-21-9 (Pyrimidine, 4-(methoxymethyl)-6-[(4-methoxyphenyl)thio]-2-phenyl-) Related Products
- 97000-24-3(Methyl 5-(3-methoxyphenyl)nicotinate)
- 2411242-14-1(2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide)
- 2090877-02-2(1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile)
- 1806739-50-3(4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine)
- 1097190-97-0(3-[(3,5-dichlorophenyl)carbamoyl]-2-{[3-(dimethylamino)propyl]amino}propanoic acid)
- 1780672-47-0([3-(1-cyclobutyl-1H-pyrazol-4-yl)propyl](methyl)amine)
- 1380717-12-3(Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl-)
- 1351587-24-0(2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride)
- 1519371-76-6(4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid)
- 2137942-54-0(3-Amino-1-(2-methylcyclopropyl)butan-2-one)




